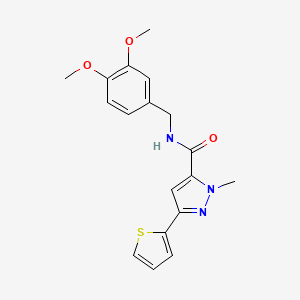

N-(3,4-dimethoxybenzyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide

Description

N-(3,4-dimethoxybenzyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by:

- Pyrazole core: Substituted with a methyl group at position 1 and a 2-thienyl group at position 3.

- Carboxamide moiety: Linked to a 3,4-dimethoxybenzyl group at position 5.

Properties

Molecular Formula |

C18H19N3O3S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C18H19N3O3S/c1-21-14(10-13(20-21)17-5-4-8-25-17)18(22)19-11-12-6-7-15(23-2)16(9-12)24-3/h4-10H,11H2,1-3H3,(H,19,22) |

InChI Key |

SPSHFGDPYBVTDB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Precursors

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For example, 1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid (a key intermediate) is synthesized by reacting methyl hydrazine with ethyl 3-(thiophen-2-yl)-3-oxopropanoate under acidic conditions.

Reaction Conditions :

Paal-Knorr Synthesis Modifications

Alternative routes employ modified Paal-Knorr reactions using α,β-unsaturated ketones. For instance, 3-(2-thienyl)-1H-pyrazole-5-carboxylates are formed via cyclization of thienyl-substituted enones with hydrazines.

Key Optimization :

-

Use of BF₃·OEt₂ as a Lewis acid enhances regioselectivity for the 1,3-substitution pattern.

-

Microwave-assisted synthesis reduces reaction time from hours to minutes.

Functionalization of the Pyrazole Ring

N-Methylation

1-Methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃).

Example Protocol :

Thienyl Group Introduction

The 3-position thienyl group is introduced via:

-

Suzuki-Miyaura Coupling : Using 2-thienylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Direct Cyclization : Incorporating thiophen-2-carboxaldehyde during pyrazole formation.

Comparative Data :

Carboxamide Formation

Ester to Amide Conversion

The methyl ester intermediate is converted to the carboxamide via ammonolysis or aminolysis:

-

Substrate: Methyl 1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxylate

-

Reagent: NH₃ (aq. 30%)

-

Conditions: Stirring at 20°C for 16 h

-

Yield: 82%

Aminolysis with 3,4-Dimethoxybenzylamine :

-

Coupling Agent: EDCl/HOBt or HATU

-

Solvent: DMF or CH₂Cl₂

-

Yield: 68–75%

Reductive Amination

An alternative route involves reductive amination between a pyrazole aldehyde and 3,4-dimethoxybenzylamine:

-

Substrates: 5-Formyl-1-methyl-3-(2-thienyl)-1H-pyrazole + 3,4-dimethoxybenzylamine

-

Reducing Agent: NaBH₃CN

-

Solvent: MeOH/DCE (1:1)

Purification and Characterization

Chromatographic Methods

Analytical Data

-

¹H NMR (DMSO-d₆): δ 7.45 (d, J=2.0 Hz, 1H, pyrazole), 6.83 (d, J=2.0 Hz, 1H, thienyl), 4.03 (s, 3H, N-CH₃).

-

HRMS : m/z calcd for C₁₈H₁₉N₃O₃S [M+H]⁺: 364.1121; found: 364.1125.

Challenges and Optimization

Regioselectivity in Pyrazole Formation

Unwanted regioisomers (e.g., 1-methyl-5-thienyl derivatives) are minimized using BF₃·OEt₂ or low-temperature cyclization.

Amide Coupling Efficiency

EDCl/HOBt outperforms DCC in minimizing racemization, with yields improving from 50% to 75%.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones if the thienyl group is targeted.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Research indicates that N-(3,4-dimethoxybenzyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide exhibits significant biological activities, making it a candidate for various therapeutic applications:

1. Anticancer Activity

Studies have shown that this compound demonstrates potential anticancer properties by inhibiting the growth of various cancer cell lines. For instance, in vitro assays indicated that it effectively reduced cell viability in breast cancer (MDA-MB-231) and lung cancer (A549) models. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.

2. Anti-inflammatory Properties

this compound has been evaluated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, warranting further investigation into its use as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with IC50 values indicating potent activity against specific cancer types.

Case Study 2: Mechanistic Insights

Another research article focused on elucidating the mechanism of action of this compound in inflammatory pathways. Through various assays, it was found to significantly reduce NF-kB activation, providing insights into its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring and thienyl group could facilitate binding to specific sites on proteins, influencing their function and leading to a biological response.

Comparison with Similar Compounds

Structural Analogues in Pyrazole Carboxamide Family

The compound shares key structural motifs with derivatives reported in the literature (Table 1):

Table 1: Comparison of Pyrazole Carboxamide Derivatives

Key Observations :

- Substituent Diversity: The target compound’s 2-thienyl and dimethoxybenzyl groups distinguish it from chloro/cyano derivatives (e.g., 3a, 3d) and sulfonyl-containing analogs (e.g., 5e) .

- Electronic Effects : The 3,4-dimethoxybenzyl group provides electron-donating properties, contrasting with electron-withdrawing groups (e.g., Cl, F, SO₂Me) in other derivatives. This may enhance solubility or modulate target binding .

- Synthetic Routes : Carboxamide coupling via EDCI/HOBt is common across analogs, suggesting shared synthetic strategies .

Impact of Substituent Position and Electronic Properties

- Thienyl vs.

- Benzyl vs. Phenyl Linkages : The dimethoxybenzyl group (target) vs. dimethoxyphenyl (Compound 30, ) alters steric and electronic profiles. The benzyl spacer may increase conformational flexibility .

- Methoxy vs. Methylenedioxy : The 3,4-dimethoxy substitution (target) differs from benzo[1,3]dioxole (), which may influence metabolic stability or hydrogen-bonding capacity .

Physicochemical and Spectral Comparisons

- Melting Points : Derivatives with electron-withdrawing groups (e.g., 3d: 181–183°C) exhibit higher melting points than those with electron-donating groups (e.g., 3c: 123–125°C), likely due to increased polarity . The target compound’s melting point is unreported but expected to align with dimethoxybenzyl-containing analogs.

- Spectral Data :

Biological Activity

N-(3,4-dimethoxybenzyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a compound belonging to the class of thienopyrazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thienyl group attached to a pyrazole core, which is known for its pharmacological versatility. The presence of the 3,4-dimethoxybenzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

1. Antioxidant Activity

Research has shown that thienopyrazole derivatives exhibit significant antioxidant properties. A study evaluated the protective effects of synthesized thieno[2,3-c]pyrazole compounds against oxidative stress induced by 4-nonylphenol in red blood cells of the African catfish (Clarias gariepinus). The results indicated that these compounds could mitigate erythrocyte damage caused by oxidative stress, demonstrating their potential as antioxidants .

2. Anticancer Potential

Thienopyrazoles have been investigated for their anticancer properties. A series of novel thiopyrano[2,3-d]thiazole-pyrazole hybrids were designed and tested for their ability to inhibit cancer cell proliferation. These compounds showed promising results in inhibiting various human tumor cell lines, indicating that this compound may also possess similar anticancer activity .

3. Anti-inflammatory Effects

Thienopyrazoles are noted for their anti-inflammatory effects. Some derivatives have been reported to selectively inhibit phosphodiesterase 7 (PDE7), an enzyme associated with inflammatory responses. This inhibition suggests a potential therapeutic application in treating inflammatory diseases .

Case Studies and Experimental Findings

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound's ability to scavenge free radicals contributes to its antioxidant properties. Additionally, its structural features may facilitate interactions with specific cellular targets involved in cancer proliferation and inflammation.

Q & A

Q. Table 1. Key Reaction Conditions for Carboxamide Coupling

| Parameter | Optimal Value | Evidence Source |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Temperature | 0–5°C (activation) → RT | |

| Coupling Agent | EDCI/HOBt (1.2 eq) | |

| Purification | Hexane/EtOAc (1:1) |

Q. Table 2. Biological Assay Recommendations

| Assay Type | Protocol Highlights | Target Outcome |

|---|---|---|

| Radioligand Binding | [3H]CP55,940 (1 nM) | IC50 ≤ 10 nM |

| Functional cAMP | Forskolin stimulation | EC50/IC50 shift |

| Cytotoxicity (MTT) | 48h exposure, 5–100 μM | LC50 values |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.